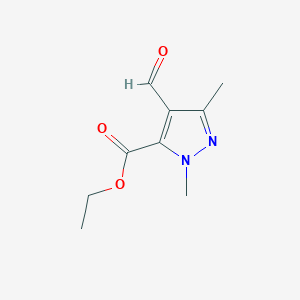
1,3-Propanediol, 2,2-ditetradecyl-
Vue d'ensemble
Description
1,3-Propanediol, 2,2-ditetradecyl- is an organic compound with the molecular formula C31H64O2. It is a derivative of 1,3-propanediol where two hydrogen atoms are replaced by tetradecyl groups. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2,2-ditetradecyl- can be synthesized through several methods. One common approach involves the reaction of 1,3-propanediol with tetradecyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of 1,3-Propanediol, 2,2-ditetradecyl- often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as:
Preparation of 1,3-Propanediol: This can be achieved through the hydration of acrolein or the hydroformylation of ethylene oxide followed by hydrogenation.
Alkylation: The 1,3-propanediol is then reacted with tetradecyl halides under controlled conditions to produce the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediol, 2,2-ditetradecyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces simpler alcohols.
Substitution: Produces alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
1,3-Propanediol, 2,2-ditetradecyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of polymers, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2,2-ditetradecyl- involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways. The tetradecyl groups enhance its hydrophobic interactions, making it effective in disrupting lipid membranes and altering cell signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Propanediol: A simpler diol with similar chemical properties but lacking the long alkyl chains.
2,2-Dimethyl-1,3-propanediol: Another derivative with different alkyl groups.
Uniqueness
1,3-Propanediol, 2,2-ditetradecyl- is unique due to its long tetradecyl chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers.
Propriétés
IUPAC Name |
2,2-di(tetradecyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H64O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31(29-32,30-33)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-33H,3-30H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBDKLTWMBXICR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H64O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622612 | |
| Record name | 2,2-Ditetradecylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170025-79-3 | |
| Record name | 2,2-Ditetradecylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[Benzyl(methyl)amino]acetaldehyde](/img/structure/B3048381.png)




![[1-(4-Methoxyphenyl)cyclopropyl]methanol](/img/structure/B3048390.png)


